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Compound Name: 4-Nitrobenzaldehyde

Cat. No.: B150856 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This document provides detailed protocols for the laboratory-scale synthesis of 4-
Nitrobenzaldehyde, a key intermediate in the pharmaceutical and chemical industries. The

primary method detailed is the oxidation of 4-nitrotoluene using chromium trioxide in acetic

anhydride, followed by acidic hydrolysis of the intermediate diacetate. An alternative pathway

starting from the hydrolysis of 4-nitrobenzal bromide is also discussed. This guide includes

comprehensive experimental procedures, data presentation in tabular format for easy

comparison, and visual diagrams of the reaction pathway and experimental workflow to ensure

clarity and reproducibility.

Introduction
4-Nitrobenzaldehyde (C₇H₅NO₃) is an organic compound featuring a nitro group para to an

aldehyde group on a benzene ring.[1] It serves as a crucial building block in the synthesis of

various pharmaceuticals, dyes, and other specialty chemicals. Its selective synthesis is of

significant interest in organic chemistry. This application note outlines reliable and reproducible

lab-scale protocols for its preparation.
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Property Value Reference

Molecular Formula C₇H₅NO₃ [1][2][3]

Molar Mass 151.12 g/mol [1]

Appearance
Slightly yellowish crystalline

powder

Melting Point 103-106 °C

Boiling Point 300 °C

Density 1.546 g/cm³

CAS Number 555-16-8

Synthesis Protocols
Two primary methods for the synthesis of 4-Nitrobenzaldehyde are presented below.

Method 1: Oxidation of 4-Nitrotoluene
This is a widely used and well-documented method that proceeds in two main steps:

Oxidation of 4-nitrotoluene with chromium trioxide in acetic anhydride to form 4-

nitrobenzylidene diacetate.

Acid-catalyzed hydrolysis of the diacetate intermediate to yield 4-nitrobenzaldehyde.

4-Nitrotoluene

4-Nitrobenzylidene
Diacetate

 Oxidation

CrO3 / Acetic Anhydride
4-Nitrobenzaldehyde

 Hydrolysis

H2SO4 / H2O / EtOH
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Caption: Oxidation of 4-Nitrotoluene to 4-Nitrobenzaldehyde.

Part A: Synthesis of 4-Nitrobenzylidene Diacetate

In a flask equipped with a stirrer and thermometer, prepare a solution of glacial acetic acid,

acetic anhydride, and 4-nitrotoluene.

Slowly add concentrated sulfuric acid while stirring.

Cool the mixture to 5°C in an ice bath.

Add chromium trioxide in small portions, ensuring the temperature does not exceed 10°C.

After the addition is complete, continue stirring for 10 minutes.

Pour the reaction mixture into a beaker containing chipped ice and water.

Collect the solid precipitate by suction filtration and wash with cold water until the washings

are colorless.

Suspend the crude product in a cold 2% sodium carbonate solution, stir, filter, and wash with

water.

The crude 4-nitrobenzylidene diacetate can be purified by recrystallization from hot ethanol.

Part B: Hydrolysis to 4-Nitrobenzaldehyde

Reflux a mixture of the crude 4-nitrobenzylidene diacetate, water, ethanol, and concentrated

sulfuric acid for 30 minutes.

Filter the hot solution.

Cool the filtrate in an ice bath to crystallize the 4-nitrobenzaldehyde.

Collect the crystals by suction filtration, wash with cold water, and dry.

A second crop of crystals can be obtained by diluting the filtrate with water.
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Reactant/Prod
uct

Molar Mass (
g/mol )

Amount
(moles)

Yield (%)
Melting Point
(°C)

4-Nitrotoluene 137.14 0.36 - -

Chromium

Trioxide
99.99 1.00 - -

4-

Nitrobenzylidene

Diacetate

253.22 ~0.18 47-50 (pure) 125-126 (pure)

4-

Nitrobenzaldehy

de

151.12 ~0.16 89-94 (overall) 106-106.5

Yields are based on the procedures outlined in Organic Syntheses.

Method 2: Hydrolysis of 4-Nitrobenzal Bromide
An alternative route to 4-nitrobenzaldehyde is through the hydrolysis of 4-nitrobenzal bromide.

In a three-necked flask equipped with a stirrer, reflux condenser, and a gas inlet tube, stir 4-

nitrobenzal bromide with eight times its weight of concentrated sulfuric acid.

Pass nitrogen gas through the mixture and apply a vacuum.

Heat the mixture to 90-110°C, at which point a vigorous evolution of hydrogen bromide will

occur.

After 1-2 hours, the evolution of gas will cease.

Pour the reaction mixture onto ice.

Extract the 4-nitrobenzaldehyde with ether.

Neutralize the ethereal extracts with sodium bicarbonate solution, wash with water, and dry

over magnesium sulfate.
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Evaporate the ether to obtain the crude product.

Purify the product by vacuum distillation, recrystallization from ether/petroleum ether, or

steam distillation.

Starting Material Product Yield (%) Melting Point (°C)

4-Nitrobenzal Bromide 4-Nitrobenzaldehyde 85 103-106

Experimental Workflow Diagram
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Caption: Workflow for the synthesis of 4-Nitrobenzaldehyde via oxidation.
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Characterization
The final product should be characterized to confirm its identity and purity.

Melting Point: A sharp melting point between 103-106°C is indicative of high purity.

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the

aldehyde C=O stretch (around 1700 cm⁻¹) and the nitro group N-O stretches (around 1520

and 1350 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can

be used to confirm the structure of the molecule.

Safety Precautions
Chromium trioxide is a strong oxidizing agent and is carcinogenic. Handle with extreme care

in a fume hood and wear appropriate personal protective equipment (PPE).

Concentrated sulfuric acid is highly corrosive. Handle with care and wear appropriate PPE.

Acetic anhydride is corrosive and a lachrymator. Work in a well-ventilated fume hood.

Dispose of all chemical waste, especially chromium residues, according to institutional and

local regulations.

Conclusion
The synthesis of 4-nitrobenzaldehyde can be reliably achieved on a laboratory scale using the

oxidation of 4-nitrotoluene. The provided protocols, when followed with the appropriate safety

measures, offer a reproducible method for obtaining this important chemical intermediate with

good yield and purity. The alternative hydrolysis method provides another viable synthetic

route. Proper characterization is essential to verify the identity and purity of the final product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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